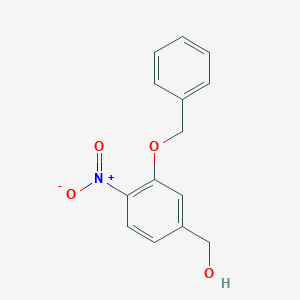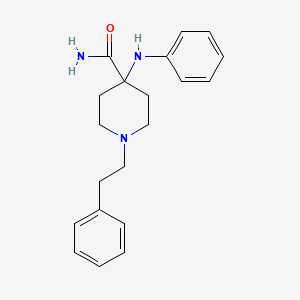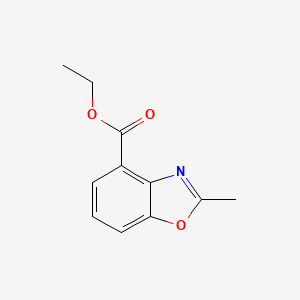
2-bromo-3-ethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3-ethylbenzenamine is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-ethylbenzenamine typically involves a multi-step process:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 3-nitroethylbenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-ethylaniline.
Bromination: Finally, bromination of 3-ethylaniline at the ortho position relative to the amino group yields this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-bromo-3-ethylbenzenamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution: Products include 2-hydroxy-3-ethylaniline or 2-alkoxy-3-ethylaniline.
Oxidation: Products include 2-bromo-3-ethyl-nitrobenzene.
Reduction: Products include 2-bromo-3-ethylcyclohexylamine.
Applications De Recherche Scientifique
2-bromo-3-ethylbenzenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-bromo-3-ethylbenzenamine depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response .
Comparaison Avec Des Composés Similaires
2-Bromoaniline: Similar structure but lacks the ethyl group.
3-Bromo-2-ethylaniline: Bromine and ethyl groups are interchanged.
2-Chloro-3-ethylaniline: Chlorine replaces bromine.
Uniqueness: 2-bromo-3-ethylbenzenamine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C8H10BrN |
|---|---|
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
2-bromo-3-ethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3 |
Clé InChI |
RPOZCUVHEOGDCI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B8590245.png)






